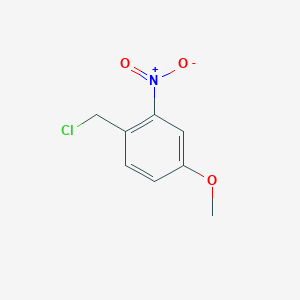
1-(Chloromethyl)-4-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Chloromethyl)-4-methoxy-2-nitrobenzene, also known as 4-(chloromethyl)-2-methoxy-1-nitrobenzene, is an organic compound characterized by its chloromethyl, methoxy, and nitro functional groups attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for therapeutic applications and as a pesticide.
- Molecular Formula : C9H10ClN2O3
- Molecular Weight : Approximately 201.61 g/mol
- Appearance : Tan solid
Synthesis
The synthesis of this compound can be achieved through several methods, including Friedel-Crafts alkylation and reactions involving various nucleophiles and electrophiles. These synthetic pathways are crucial for understanding the compound's reactivity and potential applications in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for development as an agricultural pesticide. Studies have shown that compounds with similar structures often possess potent antimicrobial properties due to their ability to disrupt cellular processes in microorganisms.
Cytotoxicity and Mutagenicity
The compound's cytotoxic effects have been evaluated in various cell lines. Preliminary results suggest that it may induce cytotoxicity at higher concentrations, raising concerns about its safety profile. Furthermore, there are indications that compounds with nitro groups can exhibit mutagenic effects; however, comprehensive studies are needed to establish the mutagenic potential of this compound specifically .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents, suggesting its potential utility in clinical settings.
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of the compound were assessed using human cancer cell lines. The findings indicated that while low concentrations did not significantly affect cell viability, higher concentrations led to marked reductions in cell proliferation. This suggests a dose-dependent relationship that warrants further exploration .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(Chloromethyl)-4-nitrobenzene | Chloromethyl and nitro groups | Strong electron-withdrawing effect from nitro |
| 1-(Chloromethyl)-4-methoxybenzene | Chloromethyl and methoxy groups | Lacks nitro group; less reactive |
| 2-Chloro-4-nitroanisole | Chlorine and nitro groups | Different position of substituents affects reactivity |
| 3-Methoxy-4-nitrophenylmethanol | Hydroxyl instead of chloromethyl | More polar; can participate in hydrogen bonding |
The presence of both chloromethyl and nitro groups in this compound enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
IKXFTJGKNJOQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















